Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate
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Overview
Description
Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate is a complex organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4,7-dimethoxy-2H-1,3-benzodioxole, followed by esterification with methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Carboxylic acids: Formed from the hydrolysis of the ester group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and ester groups contribute to the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Similar structure but with a propyl group instead of a nitro group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Shares the ester functional group and aromatic ring system.
Uniqueness
Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate is unique due to the combination of its nitro, methoxy, and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
methyl 4,7-dimethoxy-6-nitro-1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO8/c1-16-7-5(11(13)18-3)6(12(14)15)8(17-2)10-9(7)19-4-20-10/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWQSPJVPPUXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1C(=O)OC)[N+](=O)[O-])OC)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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